molecular formula C15H14N4OS2 B4891209 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

Cat. No. B4891209
M. Wt: 330.4 g/mol
InChI Key: ARPBIPOVJWXWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as MBTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTA belongs to the class of thiazole-based compounds, which have been reported to possess various biological activities, including anticancer, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, inhibition of angiogenesis, and modulation of immune response. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been reported to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to the activation of apoptotic pathways. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Additionally, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been reported to modulate the immune response by activating T cells and natural killer cells, leading to the destruction of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its potential toxicity, which requires careful evaluation before its clinical application.

Future Directions

For research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide include investigating its potential as a combination therapy, exploring its use in the treatment of other diseases, and elucidating its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction of 2-mercaptobenzothiazole with 6-methyl-4-pyrimidinethiol in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the pure N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-3-4-11-12(5-9)22-15(18-11)19-13(20)7-21-14-6-10(2)16-8-17-14/h3-6,8H,7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPBIPOVJWXWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

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